Morphine(1+) -

Morphine(1+)

Catalog Number: EVT-1592806
CAS Number:
Molecular Formula: C17H20NO3+
Molecular Weight: 286.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Morphine(1+) is the conjugate acid of morphine arising from protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a morphine.
Overview

Morphine is a potent opiate alkaloid derived from the opium poppy, Papaver somniferum. It is classified as an opioid analgesic and is primarily used to treat moderate to severe pain. Morphine's historical and clinical significance has made it a subject of extensive research, particularly regarding its synthesis, pharmacology, and applications in medicine.

Source

Morphine is naturally extracted from opium, which contains several alkaloids. It can also be synthesized chemically in laboratories, utilizing various synthetic methodologies that aim to replicate its complex molecular structure.

Classification

Morphine is classified under the following categories:

  • Pharmacological Class: Opioid analgesic
  • Chemical Class: Phenanthrene alkaloid
  • Therapeutic Class: Analgesics (pain relievers)
Synthesis Analysis

Methods

The synthesis of morphine involves several intricate steps due to its complex structure. Traditional methods include extraction from opium or semi-synthetic approaches. Recent advancements have introduced more efficient synthetic routes.

  1. Total Synthesis: A notable enantioselective total synthesis of morphine has been achieved in 16 steps, utilizing a spiro-pyrrolidine catalyst for key transformations, including a Robinson annulation .
  2. Catalytic Methods: Catalytic asymmetric total synthesis has emerged as a promising strategy, allowing for the construction of morphine's densely functionalized framework with high selectivity and yield .

Technical Details

The synthesis typically involves:

  • Formation of key intermediates through reactions such as Michael additions and cyclizations.
  • Utilization of reagents like lithium diisopropylamide for deprotonation and subsequent reactions to build the morphine skeleton.
  • The final steps often involve functional group modifications to achieve the desired morphine structure.
Molecular Structure Analysis

Structure

Morphine has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C17H19NO3C_{17}H_{19}NO_3, with a molecular weight of approximately 285.34 g/mol.

Data

  • IUPAC Name: (1S,5R,13R,14S,17R)-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10,15-tetraene-10,14-diol
  • CAS Number: 57-27-2
  • Molecular Structure Representation:
    • SMILES: CC(C1=CC2=C(C=C1)C(=O)C(=C(C2=O)C(=C3C=CC(=C(C3=C)O)O)N)O)O

The structure features a phenanthrene core with hydroxyl groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Morphine undergoes various chemical reactions that are crucial for both its synthesis and modification:

  1. Hydroxylation: Morphine can be hydroxylated at different positions to yield derivatives like codeine.
  2. Nitration and Reduction: Morphine can be nitrated at specific positions followed by reduction to obtain amino derivatives .
  3. Dealkylation: This process can convert morphine into other alkaloids or modify its activity profile.

Technical Details

These reactions often require specific conditions such as temperature control and the use of catalysts or protective groups to ensure selectivity and yield.

Mechanism of Action

Morphine exerts its effects primarily through binding to opioid receptors in the central nervous system:

  1. Opioid Receptor Binding: Morphine binds predominantly to the mu-opioid receptors (MOR), leading to analgesic effects.
  2. Signal Transduction: Upon binding, morphine activates intracellular signaling pathways that inhibit the release of neurotransmitters involved in pain transmission.
  3. Physiological Effects: This action results in decreased perception of pain, sedation, and euphoria.

Data

  • Bioavailability: Morphine has an oral bioavailability of 80-100% due to significant first-pass metabolism.
  • Half-Life: Approximately 2-3 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 254 °C
  • Solubility: Soluble in water and alcohol; insoluble in ether.

Chemical Properties

  • Stability: Morphine is stable under normal conditions but can degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can form salts with acids.
Applications

Morphine is widely used in clinical settings for:

  1. Pain Management: Effective for acute and chronic pain relief.
  2. Anesthesia Adjunct: Used during surgical procedures to enhance analgesia.
  3. Palliative Care: Important in managing pain for terminal illnesses.

In addition to its medical uses, morphine serves as a precursor for synthesizing other opioids and is studied for its potential modifications that may enhance efficacy or reduce side effects .

Molecular Synthesis & Biosynthetic Pathways of Morphine(1+)

Total Synthesis Methodologies for Morphine Alkaloids

The complex pentacyclic structure of morphine(1+), featuring five contiguous stereocenters and a cis-hydrodibenzofuran core, presents a formidable synthetic challenge. Modern approaches emphasize strategic cyclizations and stereoselective control to construct this intricate framework:

  • Robinson Annulation & Quaternary Center Formation: A landmark enantioselective synthesis leveraged a spiro-pyrrolidine-catalyzed Robinson annulation to construct the cis-hydrodibenzofuran core bearing an all-carbon quaternary stereocenter. This organocatalytic step achieved high enantioselectivity (96% ee) and diastereomeric ratio (>20:1 d.r.), providing the tricyclic precursor in 37-47% yield (based on recovered starting material). Subsequent functionalization and ring closures completed (-)-morphine in a 16-step linear sequence, demonstrating the power of asymmetric catalysis for complex alkaloid synthesis [2].
  • Photochemical Cyclization & Cascade Metathesis: An alternative total synthesis employed a diastereoselective photocyclization (37% yield) of an O-arylated butyrolactone to establish the cis-fused benzofuran tricycle. The synthesis then utilized a cascade ene-yne-ene ring-closing metathesis (RCM) catalyzed by a Hoveyda-Grubbs second-generation catalyst (94% yield) to forge the tetracyclic morphine core (rings B, C, D) in a single operation. This was followed by acid-mediated ring closure to neopinone/codeinone and reduction to afford (±)-codeine, culminating in (±)-morphine after demethylation (86% yield). This route achieved an overall yield of 6.6% in 21 steps, highlighting the efficiency of cascade reactions [7].
  • Heck Cyclization for Quaternary Carbon Construction: Syntheses targeting morphine(1+) derivatives like 10-keto-oxycodone utilize intramolecular Heck reactions to establish the challenging C-13 quaternary carbon center concurrent with forming the dibenzodihydrofuran (rings A and C). This key transformation efficiently builds the core morphinan scaffold found in semi-synthetic opioids [9].

Table 1: Key Methodologies in Total Synthesis of Morphine Alkaloids

Synthetic StrategyKey TransformationYield of Key StepOverall Yield/StepsStereochemical Outcome
Asymmetric Robinson AnnulationSPD-catalyzed annulation37-47% (brsm)16 linear steps96% ee, >20:1 d.r. (cis-hydrobenzofuran)
Photocyclization/RCM CascadeHg-lamp photocyclization37%6.6% / 21 steps (±)Diastereoselective (cis-fused tricycle)
Ene-yne-ene RCM94%
Intramolecular Heck ReactionPd-catalyzed cyclization (e.g., for 10-keto-oxycodone)High (quantified)~2% / 21 steps (+)Establishes C-13 quaternary center

Chemoenzymatic Approaches to Morphine(1+) Derivatives

Chemoenzymatic synthesis exploits the stereospecificity of enzymes to set challenging chiral centers early in synthetic routes, often derived from microbial metabolism of simple aromatics:

  • Microbial Dihydroxylation for Chiral Pool Synthesis: The cornerstone of this approach is the use of recombinant E. coli JM109 (pDTG601A) expressing toluene dioxygenase. This biocatalyst performs cis-dihydroxylation of phenethyl acetate, yielding chiral cyclohexadienediol synthons (e.g., 5gL⁻¹ yield). The absolute stereochemistry of this diol corresponds directly to the desired configuration of ring C in morphine(1+) and its derivatives. This enantiopure building block (e.g., compound 7/9 in schemes) serves as the foundation for the synthesis of complex targets like 10-keto-oxycodone [9].
  • Enzymatic Steps in Late-Stage Functionalization: While total chemoenzymatic synthesis of morphine(1+) itself remains elusive, enzymatic catalysis plays crucial roles in modifying biosynthetic intermediates or synthetic precursors. Key transformations include codeinone reductase (COR) mediated reduction of codeinone to codeine (a direct precursor to morphine) and cytochrome P450-catalyzed oxidations (e.g., thebaine to oripavine or oxidation at C-10). Notably, COR is insensitive to methyl jasmonate (MeJA) induction, suggesting its regulation differs from upstream enzymes in the morphinan pathway [10].
  • Addressing Oxidation Challenges: Chemoenzymatic routes to derivatives like 10-keto-oxycodone face challenges with premature oxidation of intermediates (e.g., C-10 alcohol to ketone). Strategies involve installing protecting groups (e.g., acetate) on sensitive positions like C-10 before azide reduction and lactamization steps to prevent unwanted oxidation and enable correct ring D formation [9].

Biogenetic Pathways in Papaver somniferum: Precursor Enzymology

Morphine(1+) biosynthesis in the opium poppy (Papaver somniferum) proceeds via a complex branched pathway from L-tyrosine, involving over 20 enzymatic steps, with (S)-reticuline as the central branch-point intermediate:

  • From L-Tyrosine to (S)-Reticuline: The pathway initiates with the decarboxylation of L-tyrosine by tyrosine decarboxylase (TYDC), forming tyramine. Norcoclaurine synthase (NCS) then catalyzes the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to yield (S)-norcoclaurine. Sequential methylation by norcoclaurine 6-O-methyltransferase (6-OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1), followed by another methylation by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), produces (S)-reticuline. Wounding stress and MeJA treatment significantly upregulate TYDC, NCS, 6-OMT, CNMT, and 4'OMT transcripts within 5 hours, enhancing flux into this core pathway [3] [10].
  • The Morphinan Branch: (S)- to (R)-Reticuline and Beyond: The committed step to morphinan alkaloids is the epimerization of (S)-reticuline to (R)-reticuline, catalyzed by the STORR enzyme [(S)- to (R)-Reticuline], which contains both a cytochrome P450 (CYP82Y2) and a reductase domain. (R)-Reticuline is oxidized by salutaridine synthase (SalSyn, CYP719B1) via phenolic coupling to form salutaridine. Salutaridine reductase (SalR), an NADPH-dependent enzyme, reduces salutaridine to salutaridinol. Salutaridinol 7-O-acetyltransferase (SalAT) then acetylates the C7 alcohol. The resulting salutaridinol-7-O-acetate undergoes spontaneous or thebaine synthase (THS)-assisted allylic elimination to form thebaine. Thebaine is demethylated to neopinone (which equilibrates to codeinone), reduced by codeinone reductase (COR) to codeine, and finally demethylated by codeine O-demethylase (CODM) to yield morphine. A minor pathway bypasses codeine via oripavine. COR expression is uniquely unresponsive to wounding and MeJA, despite upstream genes (SalSyn, SalR, SalAT) showing induction. This indicates uncoupled regulation within the morphinan pathway [10] [8].
  • Phospholipase C (PLC) Signaling in Pathway Activation: Wounding rapidly triggers morphine accumulation. This response is mediated, in part, by phospholipid signaling. Inhibition of phospholipase C (PLC) with edelfosine suppresses both the wound-induced upregulation of key biosynthetic genes (TYDC, NCS, SalSyn, SalR, SalAT) and the consequent accumulation of morphine. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ releases Ca²⁺ from intracellular stores, potentially activating downstream kinases and transcription factors (e.g., WRKY, MYB) known to regulate BIA genes. This links PLC-dependent lipid signaling directly to the activation of morphine biosynthesis in response to stress [10].

Table 2: Key Enzymes in Morphine(1+) Biosynthesis and Their Regulation

Enzyme (Gene)EC NumberFunctionResponse to Wounding/MeJAResponse to PLC Inhibition
Tyrosine decarboxylase (TYDC)4.1.1.25Converts L-tyrosine to tyramine↑↑ (Upregulated)Suppressed
Norcoclaurine synthase (NCS)4.2.1.78Condenses dopamine & 4-HPAA to (S)-norcoclaurine↑↑Suppressed
Salutaridine synthase (SalSyn)1.14.14.-Converts (R)-reticuline to salutaridine↑↑Suppressed
Salutaridine reductase (SalR)1.1.1.248Reduces salutaridine to salutaridinolSuppressed
Salutaridinol 7-O-AT (SalAT)2.3.1.150Acetylates salutaridinolSuppressed
Codeinone reductase (COR1/2)1.1.1.247Reduces codeinone to codeine↔ (No change)Suppressed*
Codeine O-demethylase (CODM)1.14.11.-Demethylates codeine to morphine↑ (Inferred)n.d.

(Note: PLC inhibition suppresses COR *expression but COR enzyme activity itself is not directly inhibited by edelfosine) [10]*

Stereochemical Control in Semi-Synthetic Modifications

The complex stereochemistry of morphine(1+) significantly influences its pharmacological profile. Semi-synthetic derivatization focuses on modifying specific positions while controlling or retaining critical stereocenters:

  • Ring A Modifications (C1, C2): Halogenation at C1 of morphine or codeine has been extensively studied. Direct bromination of codeine yields 1-bromocodeine. Alternatively, 1-aminocodeine serves as a versatile intermediate via nitration followed by reduction; subsequent Sandmeyer reaction affords 1-chlorocodeine. Fluorination at C1 requires a multi-step sequence via the 1-amino intermediate and diazotization/fluorodediazoniation. Stereoelectronic effects are crucial: 1-fluorocodeine retains analgesic activity comparable to codeine (ED₅₀ 7.9 mg/kg vs 7.5 mg/kg in hot plate test), while bulkier halogens (Cl, Br) significantly reduce potency. This highlights that the electronegativity/steric bulk at C1, not just charge distribution, impacts receptor binding, with fluorine's small size and high electronegativity being tolerated [4].
  • Ring C Modifications (C6, C14): Oxidation states at C6 and C14 are pivotal. Codeinone (C6-ketone) is a key semi-synthetic intermediate derived from thebaine. Stereoselective reduction of codeinone using sodium borohydride exclusively yields codeine (C6β-alcohol), the natural stereoisomer, due to stereoelectronic control from the adjacent ether bridge. Introducing functionality at C14 in synthetic intermediates often requires careful control. For example, SmI₂-mediated pinacol coupling of keto-aldehydes derived from advanced intermediates provides diols where the C14 stereochemistry can influence subsequent cyclizations or require correction via oxidation/reduction sequences [7] [9].
  • N-17 Modifications: While not the primary focus of the provided search results, N-demethylation of morphine(1+) yields normorphine, and N-alkylation (e.g., to N-allyl or N-cyclopropylmethyl derivatives) is fundamental to creating antagonists like naloxone (N-allyl) and naltrexone (N-cyclopropylmethyl). The quaternary ammonium nature of N-17 in morphine(1+) is essential for ionic interaction with the MOR; N-alkylation alters this interaction dramatically, switching activity from agonist to antagonist. Protecting the tertiary amine (e.g., as carbamates like Boc or Cbz) is common during synthetic manipulations of other parts of the molecule to prevent quaternary salt formation prematurely [4] [9].

The synthesis and modification of morphine(1+) and its derivatives remain a dynamic field, balancing the challenges of constructing complex stereochemistry with the drive to develop improved analgesics and probe fundamental biochemical pathways. Advances in total synthesis, chemoenzymatic methods, understanding biosynthetic enzymology, and stereocontrolled semi-synthesis continue to refine our access to and manipulation of this pharmacologically essential ion.

Table 3: Semi-Synthetic Modifications and Stereochemical Considerations

Modification SiteTarget CompoundKey MethodStereochemical Impact/ControlBiological Consequence
C-1 (Ring A)1-FluorocodeineDiazotization/Fluorodediazoniation of 1-aminocodeineSteric bulk minimal (F vs H); Electronic changeRetained agonist activity (Similar ED₅₀ to codeine)
1-Chloro/1-BromocodeineDirect halogenation or Sandmeyer reactionIncreased steric bulkReduced agonist activity (~50% of codeine)
C-6 (Ring C)CodeineNaBH₄ reduction of codeinoneHighly β-selective (natural configuration)Prodrug requiring demethylation to morphine(1+)
CodeinoneOxidation of codeine or from thebainePlanar carbonylKey intermediate
C-14 (Ring C)Advanced intermediatesSmI₂-mediated coupling of keto-aldehydesDiol formation; May require redox manipulation for correctionEn route to ring D closure
N-17Naltrexone/NaloxoneN-Alkylation (Cyclopropylmethyl or Allyl)Converts tertiary amine of agonists to antagonist N-substituentConverts agonist to pure antagonist

Properties

Product Name

Morphine(1+)

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol

Molecular Formula

C17H20NO3+

Molecular Weight

286.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1

InChI Key

BQJCRHHNABKAKU-KBQPJGBKSA-O

Canonical SMILES

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.